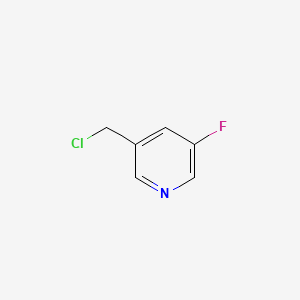![molecular formula C14H18N4O4S B2665649 2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole CAS No. 866050-33-1](/img/structure/B2665649.png)
2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学的研究の応用
Antimicrobial Agents
This compound, due to its imidazole core, has shown potential as an antimicrobial agent. Imidazole derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral properties . The nitro group in the structure enhances its ability to disrupt microbial cell functions, making it a promising candidate for developing new antimicrobial drugs.
Anti-inflammatory Drugs
Imidazole derivatives are also explored for their anti-inflammatory properties. The sulfonyl group in this compound can interact with inflammatory mediators, potentially reducing inflammation. This makes it a valuable candidate for research into new anti-inflammatory medications .
Cancer Therapeutics
The compound’s structure suggests potential applications in cancer therapy. Imidazole derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death) in various cancer cell lines . The presence of the nitro group may enhance its cytotoxic effects against cancer cells, making it a subject of interest in oncology research.
Antioxidant Agents
Research has indicated that imidazole derivatives can exhibit significant antioxidant activity. This compound’s structure allows it to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This property is crucial for developing drugs aimed at treating diseases caused by oxidative stress.
Antidiabetic Agents
Imidazole derivatives have been investigated for their potential in managing diabetes. The compound’s ability to modulate glucose metabolism and improve insulin sensitivity makes it a candidate for developing new antidiabetic drugs . Its unique structure could offer advantages over existing treatments.
Neuroprotective Agents
The compound may also have neuroprotective properties. Imidazole derivatives have been studied for their ability to protect neurons from damage caused by neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The presence of the pyrrolidinyl group could enhance its ability to cross the blood-brain barrier, making it effective in treating central nervous system disorders.
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application leverages different aspects of its chemical structure, making it a valuable subject for further study.
Synthesis and therapeutic potential of imidazole containing compounds
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-11-15-6-9-17(11)23(21,22)12-4-5-13(14(10-12)18(19)20)16-7-2-3-8-16/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMDMPZXYVNYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
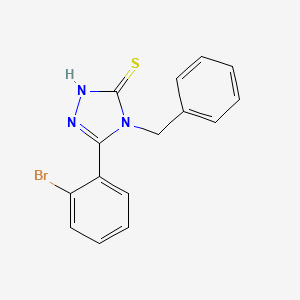
![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)
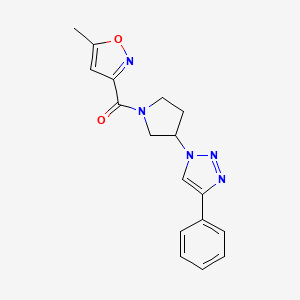
![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)
![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)
![2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665578.png)
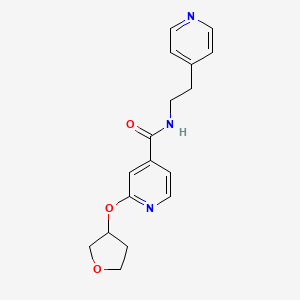
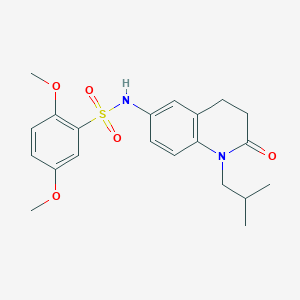
![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2665583.png)
![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2665586.png)
![1-(4-ethoxyphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2665588.png)
